molecular formula C13H18N2 B1364324 1-[(4-Ethenylphenyl)methyl]piperazine CAS No. 168270-38-0

1-[(4-Ethenylphenyl)methyl]piperazine

Cat. No. B1364324
Key on ui cas rn: 168270-38-0
M. Wt: 202.3 g/mol
InChI Key: ADHMJVLPJMDBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05624963

Procedure details

To a 500 mL flask was added vinylbenzyl chloride (7.63 g, 0.050 mol), piperazine (8.61 g, 0.100 mol), and isopropanol (50 mL). The resulting solution was heated to 70° C. for 45 minutes and then cooled slowly to room temperature to form a slurry of crystalline material. The slurry was refrigerated for about three hours and then filtered. The solid piperazine hydrochloride salt was vacuum dried and then weighed (5.55 g) and discarded. The mother liquor was concentrated to about 25 mL on a rotary evaporator and ethyl acetate (50 mL) was added). The resulting mixture was refrigerated for about 10 minutes, after which a second crop of piperazine hydrochloride was filtered off and discarded. The mother liquor was then evaporated to dryness on a rotary evaporator to afford 10.35 g of crude 4-(piperazinylmethyl)styrene which was used without further purification to prepare N-(4-methylstyrene)-N'-(3-trimethylammonio-2-hydroxypropyl chloride)piperazine as follows.
Quantity
7.63 g
Type
reactant
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3](Cl)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=C.[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.[CH:17](O)(C)C>>[N:11]1([CH2:17][C:7]2[CH:6]=[CH:5][C:4]([CH:3]=[CH2:1])=[CH:9][CH:8]=2)[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
7.63 g
Type
reactant
Smiles
C(=C)C(C1=CC=CC=C1)Cl
Name
Quantity
8.61 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled slowly to room temperature
CUSTOM
Type
CUSTOM
Details
to form a slurry of crystalline material
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated to about 25 mL on a rotary evaporator and ethyl acetate (50 mL)
ADDITION
Type
ADDITION
Details
was added)
WAIT
Type
WAIT
Details
The resulting mixture was refrigerated for about 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
after which a second crop of piperazine hydrochloride was filtered off
CUSTOM
Type
CUSTOM
Details
The mother liquor was then evaporated to dryness on a rotary evaporator

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(CCNCC1)CC1=CC=C(C=C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.